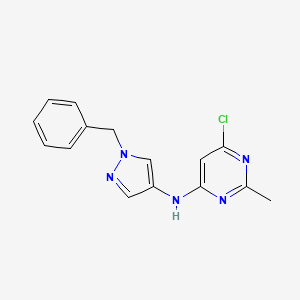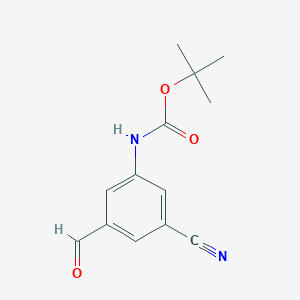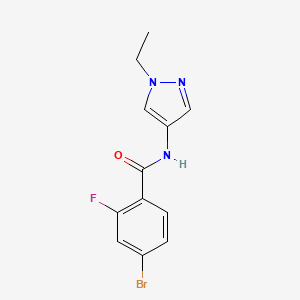
N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a benzyl group and a pyrimidine ring substituted with a chlorine atom and a methyl group. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Benzylation: The pyrazole ring is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting a suitable precursor with chloroacetaldehyde and ammonia.
Coupling Reaction: The benzylated pyrazole and the pyrimidine ring are coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as triethylamine or sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole and pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
類似化合物との比較
Similar Compounds
1,1-Dibenzyl-3-(1-benzyl-1H-pyrazol-4-yl)-2-methylisothioureas: These compounds contain structural elements similar to N-(1-benzyl-1H-pyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine and exhibit antioxidant activity and the ability to influence the glutamatergic signaling system.
N-(1-Benzyl-1H-pyrazol-4-yl)-L-isoleucinamide: Another compound with a pyrazole ring substituted with a benzyl group, showing potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C15H14ClN5 |
|---|---|
分子量 |
299.76 g/mol |
IUPAC名 |
N-(1-benzylpyrazol-4-yl)-6-chloro-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H14ClN5/c1-11-18-14(16)7-15(19-11)20-13-8-17-21(10-13)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,18,19,20) |
InChIキー |
SAPXBPUEAMASSY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)Cl)NC2=CN(N=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Bromo-2-chloroimidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B14909361.png)


![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)

![3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14909412.png)



